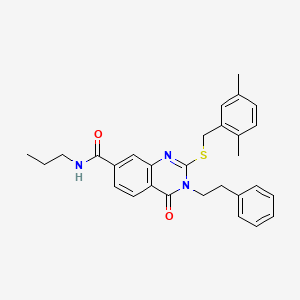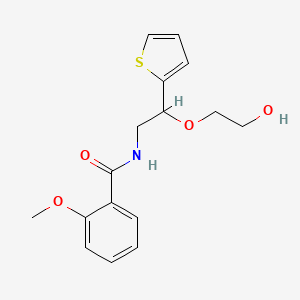![molecular formula C17H25N5O4 B2368285 2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878423-97-3](/img/structure/B2368285.png)
2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as DBEI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBEI is a purine analog that has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Imidazole derivatives, including bisphenol compounds with imidazole moieties, have been synthesized and structurally characterized, demonstrating their utility as hosts for anions and in forming extensive hydrogen-bonded structures. Such compounds exhibit strong intramolecular hydrogen bonds among hydroxyl groups, showcasing their potential in supramolecular chemistry and materials science (Nath & Baruah, 2012).
Electron Delocalization and Stability
Research on N-heterocyclic carbenes (NHCs) with imidazole skeletons has highlighted the influence of electron delocalization on the stability and structure of potential NHC precursors. Such insights are crucial for developing new NHCs with enhanced π-acceptor characteristics, contributing to catalysis and organic synthesis domains (Hobbs et al., 2010).
Hydrogen-Bonding in Organic Solids
Multicomponent crystals involving substituted organic amine molecules and various acids have been prepared, offering insights into the synthesis, structural characterization, and hydrogen-bonding networks. These findings have implications for designing molecular crystals with specific properties for pharmaceutical and materials science applications (Zong et al., 2016).
Quantum-Mechanical Modeling
Quantum-mechanical modeling has been applied to understand the stability and formation of imidazole derivatives, providing valuable information on the most stable conformers and their potential applications in designing new materials with desired properties (Hęclik et al., 2017).
Luminescence Sensing
Imidazole dicarboxylate-based lanthanide metal-organic frameworks have been developed for luminescence sensing of benzaldehyde, showcasing the potential of imidazole derivatives in sensing applications and the development of novel luminescent materials (Shi et al., 2015).
Propiedades
IUPAC Name |
2,6-bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-5-25-9-7-20-12(3)11-22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)8-10-26-6-2/h11H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEPHODSGUZDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)
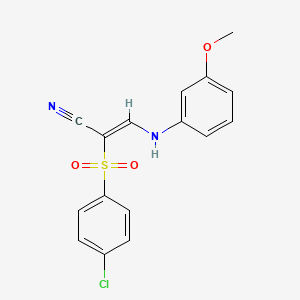

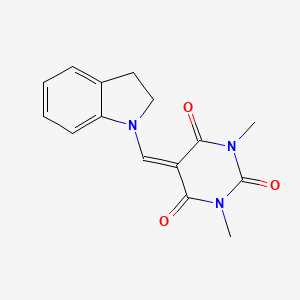
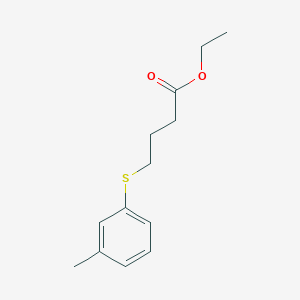
![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)



![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2368222.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
